5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by the presence of a chloro group, a fluorophenyl substituent, and an aldehyde functional group. This compound belongs to a class of heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is C11H10ClF N2O, and it has a molecular weight of approximately 238.65 g/mol .
The presence of functional groups like the aldehyde (-CHO) and the chloro (Cl) and fluoro (F) substituents suggests potential for the molecule to participate in various chemical reactions.
The chemical reactivity of 5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is influenced by its functional groups. The aldehyde group is particularly reactive, allowing for various reactions such as:
Pyrazole derivatives, including this compound, have been studied for their biological activities. They exhibit a range of pharmacological properties such as:
The synthesis of 5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves several steps:
5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has potential applications in:
Studies on the interactions of this compound with biological targets reveal significant insights into its mechanism of action. For instance:
Several compounds share structural similarities with 5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole | Structure | Methyl group instead of propan-2-yl |
| 5-Bromo-1-(3-nitrophenyl)-3-methylpyrazole | Structure | Contains a nitro group, differing reactivity |
| 4-Fluorophenyl-Pyrazole Derivative | Structure | Variants without chlorine substitution |
These comparisons highlight the unique features of 5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, particularly its specific halogen substitutions and the presence of an aldehyde group, which influence both its chemical behavior and biological activity.